5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine

Description

Chemical Identity and Structural Characterization

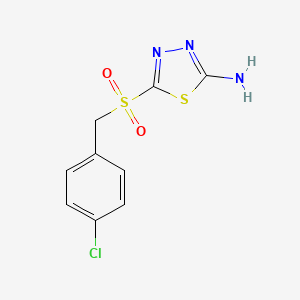

This compound is a heterocyclic organic compound bearing the Chemical Abstracts Service registry number 880791-53-7. The compound possesses a molecular formula of C9H8ClN3O2S2 and exhibits a molecular weight of 289.8 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-amine.

The structural architecture of this compound centers around a 1,3,4-thiadiazole ring system, which serves as the core heterocyclic framework. The thiadiazole ring is substituted at the 2-position with an amino group and at the 5-position with a (4-chlorobenzyl)sulfonyl moiety. The presence of the chlorine atom on the benzyl ring introduces electron-withdrawing characteristics that influence the overall electronic properties of the molecule.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C9H8ClN3O2S2 | Computed by PubChem 2.2 |

| Molecular Weight | 289.8 g/mol | Computed by PubChem 2.2 |

| InChI Key | IMTLUOWYMZDTFC-UHFFFAOYSA-N | Computed by InChI 1.07.2 |

| SMILES | C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)N)Cl | Computed by OEChem 2.3.0 |

The compound's structural integrity is maintained through the characteristic aromatic nature of the thiadiazole ring system, which contributes to its stability and chemical reactivity patterns. The sulfonyl linkage connecting the 4-chlorobenzyl group to the thiadiazole core represents a significant structural feature that influences both the compound's physical properties and potential biological activities.

Position Within the 1,3,4-Thiadiazole Class of Compounds

The 1,3,4-thiadiazole class represents one of the most extensively studied heterocyclic systems in contemporary organic chemistry. These compounds are characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a sulfur atom positioned at location 4. The parent 1,3,4-thiadiazole system was first synthesized in 1956 through a four-step reaction sequence utilizing hydrazine and thiosemicarbazide.

This compound belongs to the subclass of 2-amino-1,3,4-thiadiazole derivatives, which have gained particular attention due to their diverse biological activities. The 2-amino substitution pattern is one of the most common modifications observed in thiadiazole chemistry, as it provides a reactive site for further chemical transformations and contributes to hydrogen bonding capabilities.

The sulfonyl substitution at the 5-position distinguishes this compound from simpler thiadiazole derivatives and places it within a specialized category of sulfonyl-containing heterocycles. This structural feature is significant because sulfonyl groups are known to impart specific electronic and steric properties that can influence molecular interactions and stability. The incorporation of the 4-chlorobenzyl moiety further enhances the structural complexity and positions this compound among the more sophisticated members of the thiadiazole family.

Research on 1,3,4-thiadiazole derivatives has revealed that structural modifications at both the 2- and 5-positions can dramatically alter the compounds' properties. The specific substitution pattern observed in this compound represents a strategic approach to incorporating multiple functional groups that can participate in various molecular interactions while maintaining the inherent stability of the thiadiazole core.

Molecular Properties and Classification

The molecular properties of this compound reflect the complex interplay between its heterocyclic core and the various substituent groups. The compound exhibits characteristics typical of both aromatic heterocycles and sulfonamide derivatives, creating a unique profile of physical and chemical properties.

The presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, contributes to the compound's polar nature and potential for hydrogen bonding interactions. The amino group at the 2-position serves as both a hydrogen bond donor and acceptor, while the sulfonyl oxygen atoms provide additional sites for intermolecular interactions. The aromatic chlorobenzyl substituent introduces hydrophobic characteristics that balance the overall polarity of the molecule.

| Molecular Descriptor | Calculated Value | Significance |

|---|---|---|

| Heavy Atom Count | 17 | Indicates molecular complexity |

| Hydrogen Bond Donors | 1 (amino group) | Affects solubility and interactions |

| Hydrogen Bond Acceptors | 5 (N, O, S atoms) | Influences binding affinity |

| Rotatable Bonds | 4 | Determines conformational flexibility |

| Aromatic Rings | 2 | Contributes to stability and interactions |

From a classification perspective, this compound can be categorized as a substituted heterocyclic amine containing both aromatic and aliphatic elements. The thiadiazole core places it within the broader category of azole compounds, while the sulfonyl functionality aligns it with sulfonamide chemistry. The chlorine substitution on the benzyl ring introduces halogenated aromatic characteristics that can influence both chemical reactivity and biological activity patterns.

The electronic properties of the molecule are significantly influenced by the electron-withdrawing nature of both the sulfonyl group and the chlorine substituent. These features contribute to the overall electron deficiency of the aromatic systems and can affect the compound's reactivity in nucleophilic and electrophilic processes. The strategic positioning of these electron-withdrawing groups relative to the electron-rich amino functionality creates an interesting electronic balance within the molecular structure.

Historical Context in Heterocyclic Chemistry Research

The development of 1,3,4-thiadiazole chemistry is fundamentally linked to the broader evolution of heterocyclic chemistry, which gained momentum in the late nineteenth century with the discovery of phenylhydrazines and hydrazine. The first 1,3,4-thiadiazole was described by Fischer in 1882, although the true nature of the ring system was not fully elucidated until 1890 when Freund and Kuh demonstrated its structural characteristics.

The historical progression of thiadiazole research has been marked by several key developments that established these compounds as important synthetic targets. Early work focused on understanding the fundamental cyclization reactions that could generate the thiadiazole ring system from acyclic precursors. The discovery that thiosemicarbazide derivatives could be cyclized to form 2-amino-1,3,4-thiadiazoles represented a significant breakthrough that enabled the systematic exploration of this compound class.

Research into sulfonyl-substituted thiadiazoles emerged as part of the broader investigation into heterocyclic sulfonamides, which gained prominence due to their potential biological activities. The specific structural motif represented by this compound reflects the sophisticated synthetic methodologies that developed throughout the twentieth century, enabling the preparation of complex heterocyclic systems with multiple functional groups.

The evolution of analytical techniques has played a crucial role in advancing thiadiazole chemistry research. Modern spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, have enabled detailed structural characterization of complex derivatives like this compound. These analytical capabilities have facilitated the systematic study of structure-activity relationships and have contributed to a deeper understanding of how specific substitution patterns influence molecular properties.

Contemporary research in thiadiazole chemistry continues to build upon these historical foundations, with increasing emphasis on understanding the molecular mechanisms underlying the biological activities of these compounds. The compound this compound represents a modern example of how classical heterocyclic chemistry principles can be applied to create structurally sophisticated molecules with potential applications in various scientific disciplines.

The systematic nomenclature and structural characterization methods that have evolved over the past century have established standardized approaches for describing complex heterocyclic systems. The comprehensive database entries for compounds like this compound reflect the maturation of chemical information systems and the importance of accurate structural documentation in advancing heterocyclic chemistry research.

Properties

IUPAC Name |

5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S2/c10-7-3-1-6(2-4-7)5-17(14,15)9-13-12-8(11)16-9/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTLUOWYMZDTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586067 | |

| Record name | 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880791-53-7 | |

| Record name | 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .

Chemical Reactions Analysis

5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

The 1,3,4-thiadiazole scaffold has emerged as a prominent pharmacophore in the design of anticancer agents. Compounds based on this structure, including 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, have shown promising results against various cancer cell lines.

Case Studies

- Hybrid Compounds : Research has shown that hybrid compounds combining the thiadiazole scaffold with piperazine or piperidine rings enhance antitumor activity. For example, a compound with a benzyl piperidine moiety achieved an IC50 of 2.32 µg/mL against MCF-7 cells .

- Structure-Activity Relationship : Modifications on the thiadiazole ring have been systematically studied to optimize activity. Substituting the phenyl ring with electron-withdrawing groups has been found to increase cytotoxicity significantly .

Antibacterial Activity

Beyond anticancer properties, 5-(4-chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine exhibits notable antibacterial effects.

Mechanism and Efficacy

The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The antibacterial action is believed to stem from its ability to disrupt bacterial cell wall synthesis and function .

Case Studies

- Clinical Relevance : In vitro studies have confirmed that derivatives of this compound can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Neuroprotective Effects

Recent studies have also indicated potential neuroprotective applications for this compound.

Case Studies

- Animal Models : In experimental models of stroke or neurodegeneration, compounds featuring the thiadiazole structure have been shown to improve outcomes by reducing neuronal apoptosis and promoting recovery of function .

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibits cell cycle progression; down-regulates MMP2/VEGFA | IC50 = 0.28 µg/mL against MCF-7 cells |

| Antibacterial | Disrupts bacterial cell wall synthesis | Effective against resistant Gram-positive strains |

| Neuroprotective | Modulates oxidative stress and inflammation | Improves recovery in animal models post-stroke |

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase, disrupting essential biological processes . The thiadiazole ring may also interact with nucleic acids or proteins, contributing to its antiviral and antibacterial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Sulfonyl vs. Sulfanyl/Thioether Groups

Benzylidene vs. Benzylsulfonyl Substituents

Anticonvulsant Activity

- 2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives (): Compound 4c (ED₅₀ = 20.11 mg/kg in MES test) shows superior anticonvulsant activity compared to sulfonyl analogs, likely due to the 2-chlorophenoxy group enhancing blood-brain barrier penetration .

Anticancer Activity

Solubility and Stability

- The sulfonyl group in 5-(4-chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine increases aqueous solubility (due to polarity) but reduces stability under acidic conditions compared to thioether analogs .

- Fluorinated derivatives (e.g., 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine, ) exhibit enhanced metabolic stability and bioavailability .

Data Tables

Table 1: Key Properties of Selected Thiadiazole Derivatives

*Calculated using ChemDraw or similar software.

Biological Activity

5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. With the molecular formula and CAS number 353505-83-6, this thiadiazole derivative exhibits various pharmacological properties that are of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study conducted by [source needed] demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

Another area of interest is the anticancer potential of this compound. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes and pathways related to cell proliferation and survival. For instance, it has been suggested that the sulfonamide group may interact with carbonic anhydrase enzymes, thereby disrupting metabolic processes in pathogenic organisms and cancer cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.

- Case Study on Anticancer Effects : In a laboratory setting, researchers observed that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Q & A

Q. What are the standard synthetic routes for 5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization reactions. For example:

- Cyclization with sodium hydroxide and sulfuric acid : Reacting thiosemicarbazide derivatives with benzyl halides under reflux conditions .

- Ultrasound-assisted synthesis : Sonication significantly reduces reaction time and improves yield by enhancing reagent interaction (e.g., benzyl halides with 5-amino-1,3,4-thiadiazole-2-thiol) .

- POCl3-mediated reactions : Refluxing with phosphorus oxychloride at 90°C for 3 hours, followed by pH adjustment to precipitate the product . Key factors : Temperature, solvent choice (e.g., DMF for polar intermediates), and catalyst (e.g., triethylamine) critically affect purity and yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H···N interactions), and dihedral angles between aromatic rings (e.g., 18.2° vs. 30.3° in two independent molecules) .

- NMR and IR spectroscopy : Confirm functional groups (e.g., sulfonyl and amine groups) and monitor reaction progress .

- HPLC and mass spectrometry : Ensure purity and validate molecular weight .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis improve the efficiency of producing this compound compared to traditional methods?

Ultrasound promotes cavitation, enhancing mass transfer and reducing reaction time. For example:

- Yield improvement : Ultrasound increased reaction efficiency by 20–30% in synthesizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives .

- Reduced side products : Controlled energy input minimizes undesired byproducts like sulfoxides or over-oxidized species .

Q. What strategies resolve contradictions between computational predictions and experimental data in structural analysis?

- Validation with SHELX software : Refinement against high-resolution X-ray data resolves discrepancies (e.g., restraining displacement parameters for atoms with high thermal motion) .

- Hybrid approaches : Combine DFT calculations with experimental crystallography to validate bond lengths and angles (e.g., C–S bond deviations < 0.01 Å) .

Q. How do substituents on the benzyl group affect the compound’s biological activity?

- Electron-withdrawing groups (e.g., Cl) : Enhance stability and binding affinity to biological targets (e.g., antitumor activity in 5-phenyl-1,3-thiazole-4-sulfonamide derivatives) .

- Steric effects : Bulky substituents (e.g., tert-butyl) may reduce solubility but improve membrane permeability . Methodology : Structure-activity relationship (SAR) studies using cytotoxicity assays on cancer cell lines (e.g., NCI-60 panel) .

Q. What challenges arise in determining the crystal structure of this compound, and how does hydrogen bonding influence supramolecular assembly?

- Polymorphism : Variations in dihedral angles between thiadiazole and aromatic rings (e.g., 18.2° vs. 30.3°) complicate phase identification .

- Hydrogen bonding : N–H···N interactions form 2D networks, stabilizing the crystal lattice. Solvent choice (e.g., acetone vs. ethanol) affects crystallization patterns .

Q. What methodological approaches are used in SAR studies for thiadiazole derivatives?

- Functional group diversification : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) and compare bioactivity .

- Computational docking : Predict binding modes to enzymes (e.g., carbonic anhydrase) using AutoDock or Schrödinger Suite .

- In vitro assays : Measure IC50 values against disease-relevant targets (e.g., MCF-7 breast cancer cells) .

Q. How can researchers address polymorphism issues during crystallographic studies?

- Controlled crystallization : Slow evaporation of acetone/ethanol mixtures yields phase-pure crystals .

- Temperature gradients : Varying crystallization temperatures (e.g., 4°C vs. room temperature) can isolate distinct polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.